(Z)-but-2-ene-1,4-diyl dimethanesulfonate
Description
(Z)-But-2-ene-1,4-diyl dimethanesulfonate is a bifunctional organic compound characterized by a (Z)-configured double bond flanked by two methanesulfonate (mesyl) groups. It serves as a critical intermediate in stereoselective syntheses, particularly in the preparation of meso-3,4-dihydroxypyrrolidines via RuCl3-catalyzed cis-dihydroxylation . Key properties include:
- Melting Point: 55 °C (crystalline form)
- NMR Data:
- ¹H NMR (CDCl₃): δ 3.05 (s, 6H, CH₃), 4.85 (d, 4H, CH₂), 5.95 (t, 2H, CH)
- ¹³C NMR (CDCl₃): δ 38.19 (CH₃), 64.30 (CH₂), 128.27 (CH) .
Synthesis involves reacting (Z)-but-2-ene-1,4-diol with methanesulfonyl chloride under controlled conditions . Its utility in avoiding toxic OsO4 in dihydroxylation reactions makes it industrially relevant .
Properties
IUPAC Name |
4-methylsulfonyloxybut-2-enyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPXCSBPIJQJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(Z)-But-2-ene-1,4-diyl Diacetate
Key Differences :
- Functional Groups : Acetate (OAc) vs. mesyl (OMs).
- Reactivity :
- Isomerization : In benzotrifluoride (BTF) solvent, diacetate undergoes E-selective isomerization with Grubbs catalysts (G1, G2, HG2), favoring E:Z ratios > 3:1 .
- Cross-Metathesis : Reacts with ethyl chrysanthemate (trisubstituted alkene) to yield products in 86% yield using Ru5/Ru11 catalysts, outperforming earlier methods .
- Physical State : Liquid (vs. crystalline dimethanesulfonate).
- Applications : Used in olefin metathesis and isomerization studies .
(Z)-But-2-ene-1,4-diyl Dimethyl Bis(carbonate)
Key Differences :
Dibromide Derivatives (e.g., K053, K054)
Key Differences :
- Functional Groups : Bromide and pyridinium moieties.
- Applications : Act as acetylcholinesterase reactivators, diverging from the dihydroxylation pathway of dimethanesulfonate .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Reaction Outcomes with Catalysts
Research Findings and Industrial Relevance
- Toxicity Advantage : Dimethanesulfonate replaces OsO4 in dihydroxylation, reducing environmental and safety risks .
- Stereoselectivity : Diacetate’s E-selectivity in isomerization aids in fine chemical synthesis .
- Pharmaceutical Applications : Dibromide derivatives (e.g., K053) highlight structural versatility for acetylcholinesterase reactivation .
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